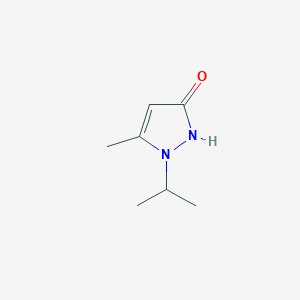
1,2-二氢-1-(1-甲基乙基)-5-甲基-3H-吡唑-3-酮
描述
Synthesis Analysis
The synthesis of a compound involves a detailed step-by-step process used to create the compound from base chemicals. .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. This could include its reactivity with common reagents, its behavior under various conditions (heat, light, etc.), and any notable reactions it undergoes .Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .科学研究应用
抗糖尿病潜力
该化合物已被确定为开发有效抗高血糖剂的先导。取代的苄基(三氟甲基)吡唑和吡唑酮,包括与 1,2-二氢-1-(1-甲基乙基)-5-甲基-3H-吡唑-3-酮 相似的结构,在肥胖、糖尿病 db/db 小鼠中显示出显着的抗高血糖活性。这种作用与糖尿有关,表明其机制涉及选择性抑制肾小管葡萄糖重吸收,而不是阻断肠道葡萄糖吸收,这表明一类新的抗高血糖剂 (基斯等人,1996)。
解热和降温作用
包括吡唑-3-酮结构衍生物在内的新型吡唑啉已被研究其降温和解热作用。例如,已显示 3-甲基-5-羟基-5-三氯甲基-4,5-二氢-1H-吡唑-1-甲酰胺 (MPCA) 等化合物可以降低基础直肠温度并逆转小鼠脂多糖诱导的发烧,表明其作为解热剂的潜力 (索萨等人,2002)。
中枢神经系统药剂潜力
4-氨基烷基茚并[1,2-c]吡唑的中央神经系统 (CNS) 活性(与 1,2-二氢-1-(1-甲基乙基)-5-甲基-3H-吡唑-3-酮 具有核心结构)已被探索。这些化合物已根据它们对小鼠自发和强制运动活动的影响评估其作为 CNS 药剂的潜力,其中一些显示出显着的生物活性 (莱姆克等人,1978)。
自由基清除和神经保护
自由基清除剂 3-甲基-1-苯基-2-吡唑啉-5-酮 (MCI-186) 已显示出治疗新生大鼠缺血性缺氧性脑损伤的希望。该化合物以剂量依赖性方式显着减轻脑损伤,表明其作为治疗新生儿缺氧缺血性脑病的潜力 (池田等人,2002)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-methyl-2-propan-2-yl-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)9-6(3)4-7(10)8-9/h4-5H,1-3H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFADYVQUJRLDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN1C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90727390 | |
| Record name | 5-Methyl-1-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-dihydro-1-(1-methylethyl)-5-methyl-3H-pyrazol-3-one | |
CAS RN |
921212-81-9 | |
| Record name | 5-Methyl-1-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



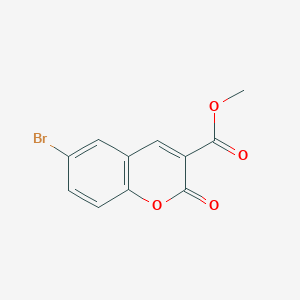

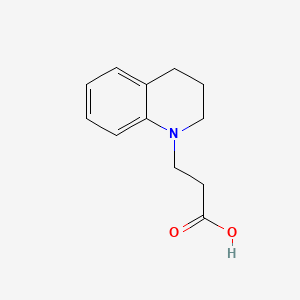
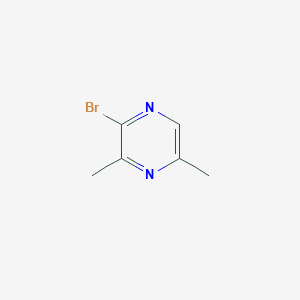

![2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol](/img/structure/B3058772.png)
![2-(bis(2-hydroxyethyl)amino)ethanol; (4E)-4-[(2-hydroxy-5-methyl-phenyl)hydrazinylidene]-3-oxo-naphthalene-1-sulfonic acid](/img/structure/B3058773.png)


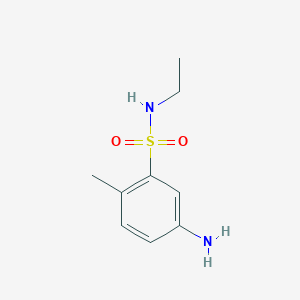
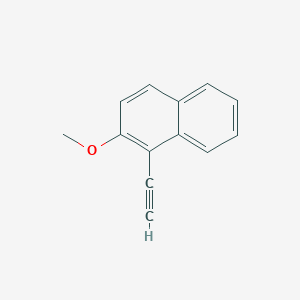
![4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol](/img/structure/B3058783.png)